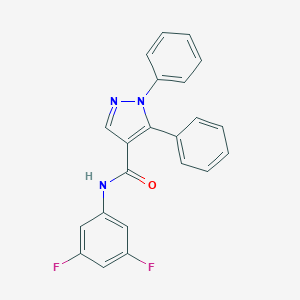
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. The compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are involved in cell growth and survival. N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-viral, and anti-angiogenic activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to suppress the replication of several viruses, including influenza and hepatitis C virus. N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has some limitations, including its low bioavailability and potential toxicity at high doses. Further studies are needed to optimize the formulation and dosage of the compound for clinical use.
Direcciones Futuras
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the pharmacokinetics and pharmacodynamics of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in animal models and humans.
3. Investigation of the potential synergistic effects of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide with other anti-cancer agents.
4. Exploration of the mechanism of action of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide at the molecular level.
5. Development of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
Conclusion
In conclusion, N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is a novel small molecule with promising potential for therapeutic applications, especially in the field of cancer research. The compound has been extensively studied for its anti-tumor activity, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to optimize the formulation and dosage of the compound for clinical use and to explore its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction between 3,5-difluoroaniline and 1,5-diphenylpyrazole-4-carboxylic acid in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a white solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, especially in the field of cancer research. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. The compound has also been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models of cancer.
Propiedades
Nombre del producto |
N-(3,5-difluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C22H15F2N3O |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
N-(3,5-difluorophenyl)-1,5-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C22H15F2N3O/c23-16-11-17(24)13-18(12-16)26-22(28)20-14-25-27(19-9-5-2-6-10-19)21(20)15-7-3-1-4-8-15/h1-14H,(H,26,28) |
Clave InChI |
QJBFCNCLORQJGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-(2-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287294.png)
![3-Benzyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287296.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(2,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287298.png)
![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)
![3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287307.png)
![3-Benzyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287308.png)
![3-Benzyl-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287309.png)
![3-Benzyl-6-[(4-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287310.png)
![3-Benzyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287311.png)